molecular formula C8H9F2NO2 B8059520 2-(Difluoromethoxy)-4-methoxyaniline CAS No. 1261775-01-2

2-(Difluoromethoxy)-4-methoxyaniline

Cat. No.: B8059520
CAS No.: 1261775-01-2
M. Wt: 189.16 g/mol
InChI Key: JBRKJFJFBBRGLJ-UHFFFAOYSA-N
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Description

2-(Difluoromethoxy)-4-methoxyaniline is a chemical compound characterized by the presence of a difluoromethoxy group and a methoxy group attached to an aniline structure. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(difluoromethoxy)-4-methoxyaniline typically involves the following steps:

  • Starting Material: Aniline is used as the starting material.

  • Difluoromethylation: The aniline undergoes difluoromethylation to introduce the difluoromethoxy group.

  • Methoxylation: The difluoromethoxy-aniline compound is then subjected to methoxylation to introduce the methoxy group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 2-(Difluoromethoxy)-4-methoxyaniline can undergo various chemical reactions, including:

  • Oxidation: The aniline nitrogen can be oxidized to form various oxidized products.

  • Reduction: The compound can be reduced to form different reduced derivatives.

  • Substitution: The methoxy and difluoromethoxy groups can undergo substitution reactions with various reagents.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, nitric acid, and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Nitro compounds, azo compounds, and other oxidized derivatives.

  • Reduction Products: Amine derivatives and other reduced forms.

  • Substitution Products: Alkylated or acylated derivatives of the original compound.

Scientific Research Applications

2-(Difluoromethoxy)-4-methoxyaniline has several applications in scientific research, including:

  • Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

  • Biology: Employed in the study of enzyme inhibition and receptor binding assays.

  • Medicine: Investigated for potential therapeutic uses, such as in the development of new drugs.

  • Industry: Utilized in the production of dyes, pigments, and other chemical products.

Mechanism of Action

2-(Difluoromethoxy)-4-methoxyaniline is similar to other compounds with difluoromethoxy and methoxy groups, such as 2-(difluoromethoxy)phenol and 4-methoxyaniline. its unique combination of functional groups and structural features sets it apart, making it suitable for specific applications where these properties are advantageous.

Comparison with Similar Compounds

  • 2-(Difluoromethoxy)phenol

  • 4-Methoxyaniline

  • 2-(Difluoromethoxy)phenyl isocyanate

  • (Difluoromethoxy)acetic acid

Properties

IUPAC Name

2-(difluoromethoxy)-4-methoxyaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2NO2/c1-12-5-2-3-6(11)7(4-5)13-8(9)10/h2-4,8H,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBRKJFJFBBRGLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)N)OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201261986
Record name Benzenamine, 2-(difluoromethoxy)-4-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201261986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261775-01-2
Record name Benzenamine, 2-(difluoromethoxy)-4-methoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261775-01-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenamine, 2-(difluoromethoxy)-4-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201261986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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